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Compound of Interest

Compound Name: 5-Vinyluracil

Cat. No.: B015639

An In-Depth Analysis of the NMR and Mass Spectrometric Profile of a Key Uracil Derivative

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
5-Vinyluracil, a modified pyrimidine base of significant interest in the development of
therapeutic agents and molecular probes. Aimed at researchers, scientists, and professionals
in drug development, this document details the nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents
a logical workflow for the analysis of this compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from the *H NMR, 13C NMR, and
Mass Spectrometry analysis of 5-Vinyluracil. This information is crucial for the identification
and characterization of the molecule.

'H NMR Spectral Data

The proton NMR spectrum of 5-Vinyluracil is characterized by signals corresponding to the
uracil ring protons and the vinyl substituent. The following data is predicted based on the
analysis of structurally similar compounds and established chemical shift principles.
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Chemical Shift (3,

Coupling Constant

Proton Assignment Multiplicity

ppm) (J, Hz)
H-6 ~75-78 Doublet ~6.0

] Jtrans = 17.0, Jcis =
H-1" (vinyl) ~6.3-6.6 Doublet of Doublets
10.5

H-2'a (vinyl, trans) ~58-6.1 Doublet ~17.0
H-2'b (vinyl, cis) ~53-56 Doublet ~10.5
N1-H ~11.0-115 Broad Singlet
N3-H ~10.0-105 Broad Singlet

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact

chemical shifts and coupling constants can vary depending on the solvent and concentration.

13C NMR Spectral Data

The carbon NMR spectrum provides insight into the carbon framework of 5-Vinyluracil. The

data presented below for the vinyl group is based on the experimentally determined values for

the closely related compound, 1-(3-D-Ribofuranosyl)-5-vinyluracil, and serves as a strong

estimate for 5-Vinyluracil.

Carbon Assignment

Chemical Shift (3, ppm)

C-2 ~ 151

C-4 ~ 164

C-5 ~113.0

C-6 ~138.0

C-1' (vinyl) ~127.4

C-2' (vinyl) ~116.1
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Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The chemical
shifts for the uracil ring carbons (C-2, C-4, C-5, and C-6) are estimated based on known values
for uracil and its derivatives.

Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental
composition of a compound. For 5-Vinyluracil (CeHsN202), the expected mass spectrometric
data is as follows:

Analysis Type Parameter Value
Molecular Formula - CeHsN20:2
Molecular Weight - 138.12 g/mol
High-Resolution MS (HRMS) Calculated m/z [M+H]* 139.0502
Calculated m/z [M-H]~ 137.0356

Low-Resolution MS Expected Molecular lon [M]*e 138

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of 5-
Vinyluracil. These protocols are based on standard practices for the analysis of uracil
derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation
o Weigh approximately 5-10 mg of 5-Vinyluracil.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDClIs, or
D20). The choice of solvent will depend on the solubility of the compound and the desired
information (e.g., observation of exchangeable protons).

o Transfer the solution to a 5 mm NMR tube.
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2.1.2. Instrumentation and Data Acquisition

¢ Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment (e.g., 'zg30").
o Spectral Width: Approximately 16 ppm, centered around 6 ppm.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 16-64, depending on the sample concentration.
o Temperature: 298 K.
e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30").
o Spectral Width: Approximately 200 ppm, centered around 100 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024 or more, due to the low natural abundance of *3C.
o Temperature: 298 K.
2.1.3. Data Processing
e Apply a Fourier transform to the acquired Free Induction Decay (FID).

e Phase correct the resulting spectrum.
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» Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

 Integrate the peaks in the *H NMR spectrum.

e Analyze the multiplicities and coupling constants in the *H NMR spectrum.

Mass Spectrometry (MS)

2.2.1. Sample Preparation

e Prepare a stock solution of 5-Vinyluracil at a concentration of 1 mg/mL in a suitable solvent
(e.g., methanol or acetonitrile).

 Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase to be
used for the analysis.

2.2.2. Instrumentation and Data Acquisition (LC-MS/MS)

e Liquid Chromatography (LC) System:

[e]

Column: A C18 reversed-phase column is typically suitable.

o

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for
positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

o

Flow Rate: 0.2-0.5 mL/min.

[¢]

Injection Volume: 5-10 L.
e Mass Spectrometer:
o lonization Source: Electrospray lonization (ESI).
o lonization Mode: Positive and/or negative ion mode.

o Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or
Orbitrap for accurate mass measurements. A triple quadrupole can be used for targeted
fragmentation analysis.
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o Scan Range: m/z 50-500.
2.2.3. Data Analysis
o Extract the mass spectrum for the chromatographic peak corresponding to 5-Vinyluracil.
o Determine the accurate mass of the molecular ion.
» Use the accurate mass to calculate the elemental composition.

e If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to confirm the

structure.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-
Vinyluracil, from sample preparation to final data interpretation.
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Caption: Workflow for the Spectroscopic Analysis of 5-Vinyluracil.

« To cite this document: BenchChem. [Spectroscopic Blueprint of 5-Vinyluracil: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015639#spectroscopic-analysis-of-5-vinyluracil-nmr-
mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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